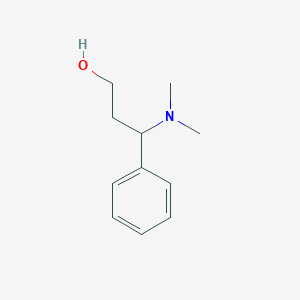

3-(Dimethylamino)-3-phenylpropan-1-ol

Description

Nomenclature and Structural Classification

Systematic IUPAC Name : 3-(Dimethylamino)-3-phenylpropan-1-ol

Common Synonyms :

- (R)-3-(Dimethylamino)-3-phenylpropan-1-ol (CAS: 82769-74-2)

- (S)-3-(Dimethylamino)-3-phenylpropan-1-ol (CAS: 82769-75-3)

- 3-Dimethylamino-1-phenylpropan-1-ol (CAS: 5554-64-3)

Molecular Formula : C₁₁H₁₇NO

Molecular Weight : 179.26 g/mol

Structural Features :

- A propanol backbone (three-carbon chain with a terminal hydroxyl group).

- A phenyl group (-C₆H₅) and a dimethylamino group (-N(CH₃)₂) attached to the C3 carbon.

- Chiral center at C3 due to the asymmetric substitution pattern (Figure 1).

Functional Groups :

- Hydroxyl (-OH): Imparts polarity and hydrogen-bonding capability.

- Tertiary amine (-N(CH₃)₂): Contributes to basicity and solubility in acidic media.

- Aromatic ring: Enhances lipophilicity and stabilizes the molecule via π-π interactions.

| Property | Value |

|---|---|

| SMILES Notation | CN(C)C(CCO)C1=CC=CC=C1 |

| InChI Key | LPTVKPNWVGBWSU-UHFFFAOYSA-N |

| Topological Polar SA | 23.5 Ų |

Isomeric Forms and Stereochemistry

The compound exhibits enantiomerism due to the chiral center at C3. The two enantiomers are:

- (R)-Enantiomer : CAS 82769-74-2, specific rotation = +23.6° (c = 1, MeOH).

- (S)-Enantiomer : CAS 82769-75-3, specific rotation = -22.8° (c = 1, MeOH).

Stereochemical Significance :

- Enantiomers display distinct biological activities. For example, the (S)-form is a key intermediate in synthesizing chiral pharmaceuticals like dapoxetine impurities.

- Racemic mixtures are common in industrial syntheses, but resolution techniques (e.g., chiral chromatography) are employed for enantiopure production.

Synthetic Routes Influencing Stereochemistry :

Historical Context and Discovery

- First Synthesis : Reported in the early 20th century during investigations into β-amino alcohol derivatives.

- Key Developments :

Industrial Relevance :

Registration and Identification Parameters

Regulatory Identifiers :

| Identifier | Value |

|---|---|

| CAS Registry | 5554-64-3, 81402-52-0, 82769-74-2 |

| PubChem CID | 12520912 |

| EC Number | 606-818-4 |

| DSSTox Substance ID | DTXSID20501185 |

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, Ar-H), 3.72 (t, J = 6.4 Hz, 2H, -CH₂OH), 2.93 (q, J = 7.2 Hz, 1H, C3-H), 2.52 (s, 6H, -N(CH₃)₂), 1.85–1.75 (m, 2H, -CH₂-).

- IR (KBr) : 3340 cm⁻¹ (O-H stretch), 1602 cm⁻¹ (C=C aromatic), 1120 cm⁻¹ (C-N stretch).

Physical Properties :

| Property | Value |

|---|---|

| Melting Point | 47–48°C |

| Boiling Point | 284.4°C at 760 mmHg |

| LogP | 1.67 |

| Solubility | Miscible in ethanol, chloroform; insoluble in water. |

Propriétés

IUPAC Name |

3-(dimethylamino)-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(2)11(8-9-13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTVKPNWVGBWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis from 3-Hydroxy-1-phenylpropan-1-one

One well-documented method involves the reaction of 3-hydroxy-1-phenylpropan-1-one with dimethylamine under heating conditions, often in the presence of formic acid or polymethylhydrosiloxane (PMHS) as reducing agents or facilitators. This process yields racemic 3-(dimethylamino)-3-phenylpropan-1-ol.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | 3-Hydroxy-1-phenylpropan-1-one + Dimethylamine + Formic acid or PMHS | Heating | Racemic this compound |

This method is advantageous for its simplicity and relatively high yield of the racemic mixture. The reaction can be performed in various solvents such as acetonitrile, dichloromethane, toluene, or isopropanol to optimize solubility and reaction rate.

Multi-step Synthesis via Benzaldehyde, Dimethylamine, and Formaldehyde

Another common synthetic route starts from benzaldehyde, which reacts with dimethylamine and formaldehyde to form an intermediate 3-(dimethylamino)-1-phenylpropan-1-one. This intermediate is then reduced using strong reducing agents such as sodium borohydride or lithium aluminum hydride to yield this compound.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Benzaldehyde + Dimethylamine + Formaldehyde | Condensation | 3-(Dimethylamino)-1-phenylpropan-1-one (intermediate) |

| 2 | Intermediate + NaBH4 or LiAlH4 | Reduction | This compound |

This method is widely used in both laboratory and industrial settings due to the availability of starting materials and the ability to control stereochemistry through choice of reducing agent and conditions.

Catalytic Hydrogenation and Dimethylation of Nitro Alcohol Precursors

A more complex but industrially relevant method involves the preparation of nitro alcohol precursors, such as 3-nitro-1-phenylpropan-2-ol derivatives, followed by catalytic hydrogenation using Raney nickel under elevated hydrogen pressure (100–400 psi). This step reduces the nitro group to an amine. Subsequent dimethylation is achieved by reaction with formaldehyde and formic acid, often performed in the same reaction vessel to improve efficiency.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | m-Chlorophenyl-phenylacetaldehyde + Nitromethane + Base (KOH or NaOH) | Low temperature (-10°C to ambient) in C1-C4 alkanol solvent | 3-Nitro-1-phenylpropan-2-ol derivative |

| 2 | Nitro alcohol + H2 + Raney Nickel | 200-300 psi H2, 10-40°C, aqueous lower alkanol | 3-Amino-1-phenylpropan-2-ol derivative |

| 3 | Amino alcohol + Formaldehyde + Formic acid | Reflux | This compound or salt |

This method allows for the preparation of substituted analogs and can be adapted for pharmaceutical salt formation, improving compound stability and handling.

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 3-Hydroxy-1-phenylpropan-1-one route | 3-Hydroxy-1-phenylpropan-1-one, Dimethylamine | Formic acid or PMHS | Heating, various solvents | Simple, direct | Produces racemic mixture |

| Benzaldehyde condensation and reduction | Benzaldehyde, Dimethylamine, Formaldehyde | NaBH4 or LiAlH4 | Condensation then reduction | Readily available materials, scalable | Requires strong reducing agents |

| Nitro alcohol hydrogenation and dimethylation | Nitro alcohol precursors | Raney Ni, H2, Formaldehyde, Formic acid | Elevated H2 pressure, reflux | Suitable for substituted derivatives, salt formation | Multi-step, requires high pressure |

The use of polymethylhydrosiloxane (PMHS) as a reducing agent in the first method has been shown to improve yields and reduce by-products compared to traditional formic acid reduction.

Continuous flow processes have been explored industrially to enhance reaction control, safety, and scalability, particularly for the benzaldehyde condensation and reduction route.

The catalytic hydrogenation method benefits from the simultaneous methylation step, reducing reaction time and purification steps, which is advantageous for pharmaceutical manufacturing.

Solvent choice significantly affects reaction rates and product purity. For example, acetonitrile and dichloromethane are preferred for their ability to dissolve both reactants and products effectively.

The preparation of this compound can be achieved through several well-established synthetic routes, each with distinct advantages depending on the desired scale, purity, and stereochemical requirements. The methods range from direct amination of hydroxyketones to multi-step condensation-reduction sequences and catalytic hydrogenation of nitro precursors. Advances in reducing agents, solvent systems, and process integration continue to optimize these syntheses for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Dimethylamino)-3-phenylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas over a palladium catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: 3-(Dimethylamino)-3-phenylpropanal.

Reduction: 3-(Dimethylamino)-3-phenylpropanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and features a dimethylamino group attached to a phenylpropanol structure. This configuration enables it to interact with various biological systems, making it a subject of interest in pharmacological studies.

Medicinal Chemistry

-

Neurotransmitter Modulation :

- 3-DMPP-1-ol has been studied for its ability to influence neurotransmitter systems, particularly serotonin and histamine pathways. This modulation suggests potential applications in treating mood disorders and cognitive dysfunctions.

-

Pharmacological Investigations :

- The compound is being investigated for developing medications targeting neuropsychiatric disorders. Its potential as a dual-action antidepressant has been highlighted in several studies, where derivatives of the compound have shown significant activity as norepinephrine and serotonin reuptake inhibitors .

- Analgesic Properties :

Organic Synthesis

3-DMPP-1-ol serves as a versatile building block in organic synthesis. It can be utilized to create complex organic molecules with desired biological activities. Its role in synthesizing pharmaceuticals and specialty chemicals is well-documented, making it valuable for industrial applications .

Case Study 1: Antidepressant Derivatives

A notable study explored the synthesis of compounds based on 3-DMPP-1-ol that act as dual-action norepinephrine and serotonin reuptake inhibitors. These derivatives demonstrated significant antidepressant-like activity in animal models, indicating their potential therapeutic applications for depression.

Case Study 2: Histamine H3 Receptor Interaction

In vitro studies have shown that certain derivatives can effectively block histamine H3 receptors. This antagonistic action may lead to increased levels of other neurotransmitters, enhancing cognitive functions and alertness .

Safety and Toxicity Considerations

While exploring the biological activity of 3-DMPP-1-ol, it is crucial to consider its safety profile. Preliminary studies suggest that the compound exhibits low toxicity levels, making it suitable for further pharmacological development . However, comprehensive toxicological assessments are necessary to ensure its safety for clinical use.

Mécanisme D'action

The mechanism by which 3-(Dimethylamino)-3-phenylpropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein and influence biological pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations: Dimethylamino vs. Diethylamino Groups

- 179.26 g/mol for the target compound). Physical properties: Clear liquid with a density of 0.875 g/cm³ and flash point of 73.9°C . Key difference: Replacement of the phenyl group with a dimethyl-substituted propane backbone reduces molecular weight and alters lipophilicity, impacting applications in surfactants or solvents .

Aromatic Ring Modifications

- 2,2-Dimethyl-3-(3-tolyl)propan-1-ol: Contains a 3-tolyl group (methyl-substituted phenyl) instead of a simple phenyl ring.

Pharmacologically Relevant Analogs

- Droloxifene analogs (e.g., (E)-3-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol): Structural similarity: Shares the dimethylamino and phenyl motifs but incorporates an ethoxy linker and stilbene framework, enabling estrogen receptor modulation . Application: Highlights how minor structural changes (e.g., ethoxy groups) confer therapeutic activity, unlike the target compound’s role as a synthetic intermediate .

Stereochemical Variants

- (S)-3-(Dimethylamino)-3-phenylpropan-1-ol: Enantiomeric purity: The (S)-enantiomer is explicitly synthesized for asymmetric catalysis, whereas racemic mixtures (rac-) are used in less stereosensitive applications .

Table 1: Key Properties of 3-(Dimethylamino)-3-phenylpropan-1-ol and Analogues

*Derived from analogous synthesis in .

Activité Biologique

3-(Dimethylamino)-3-phenylpropan-1-ol (DMAPP) is a chiral organic compound with the molecular formula C₁₁H₁₇NO. It features a dimethylamino group and a phenyl group attached to a propanol backbone, which contributes to its diverse biological activities. This article explores the biological activity of DMAPP, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DMAPP exists in two enantiomeric forms, (R)- and (S)-DMAPP, with distinct biological properties. The presence of both a tertiary amine and an alcohol group enhances its reactivity and potential for drug development.

Biological Activity Overview

Research indicates that DMAPP exhibits several biological activities, including:

- Antimicrobial properties : DMAPP has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Neuroprotective effects : Studies indicate that DMAPP may offer protective effects in neurodegenerative disorders, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory activity : The compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

The mechanism of action of DMAPP involves its interaction with specific biological receptors and enzymes. The dimethylamino group enhances binding affinity to various targets, influencing physiological responses. Notably, DMAPP may interact with acetylcholinesterase (AChE), which is crucial for neurotransmission.

Binding Affinities and Interaction Studies

Recent studies have explored the binding affinities of DMAPP to various receptors. For instance:

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of (S)-DMAPP in a mouse model of Alzheimer's disease. Results showed that treatment with (S)-DMAPP improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegeneration .

- Antimicrobial Activity : In vitro assays demonstrated that DMAPP exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound disrupted bacterial cell membranes, leading to cell lysis and death.

Synthesis and Derivatives

The synthesis of DMAPP typically involves multi-step processes starting from readily available precursors such as benzaldehyde. Key methods include:

- Enzymatic resolutions

- Catalytic asymmetric hydrogenations

DMAPP serves as a valuable building block for synthesizing various biologically active molecules, including pharmaceuticals targeting neurodegenerative disorders and cancer.

Q & A

Q. What are the recommended safety protocols for handling 3-(Dimethylamino)-3-phenylpropan-1-ol in laboratory settings?

- Methodological Answer : When handling this compound, use NIOSH/MSHA or EN 149-approved respirators to avoid inhalation. Wear chemical-resistant gloves (e.g., nitrile) and protective eyewear compliant with OSHA standards. Ensure proper ventilation, and store the compound away from ignition sources due to its flash point (~74°C). Contaminated clothing should be washed before reuse . In case of accidental exposure, administer artificial respiration if breathing is irregular and seek immediate medical attention .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or reductive amination. For example:

Nucleophilic substitution : React 3-phenylpropan-1-ol derivatives with dimethylamine under acidic conditions.

Reductive amination : Reduce a ketone precursor (e.g., 3-phenylpropan-1-one) using sodium borohydride or lithium aluminum hydride in the presence of dimethylamine .

Reaction progress can be monitored via TLC or GC-MS, with purification achieved through distillation or column chromatography.

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., dimethylamino protons at δ ~2.2 ppm and hydroxyl protons at δ ~1.5 ppm).

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (expected m/z: ~179.26).

- IR Spectroscopy : Peaks at ~3300 cm (O-H stretch) and ~2800 cm (N-CH stretch) validate structure .

Advanced Questions

Q. How can enantiomeric excess of this compound be determined and optimized during asymmetric synthesis?

- Methodological Answer : Enantiomeric resolution requires chiral chromatography (e.g., Chiralpak® columns) or derivatization with chiral auxiliaries (e.g., Mosher’s acid). For optimization, employ enantioselective catalysts like BINAP-metal complexes or enzymatic resolution using lipases. Purity >99% e.e. can be achieved via recrystallization in chiral solvents .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Maintain reactions below 50°C to prevent decomposition.

- Catalyst Optimization : Use palladium nanoparticles or Raney nickel for selective hydrogenation, reducing side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., THF) minimize unwanted dimerization.

Byproducts (e.g., over-reduced amines) are characterized via HPLC with UV detection (λ = 254 nm) and removed using preparative HPLC .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites. Molecular dynamics simulations assess steric effects of the dimethylamino group on nucleophilic attack. Software like Gaussian or ORCA predicts transition states for oxidation/reduction pathways. Validate predictions experimentally using kinetic studies (e.g., Arrhenius plots) .

Q. What experimental approaches resolve contradictions in reported physical properties (e.g., melting point, solubility)?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Accurately determine melting points and phase transitions.

- Karl Fischer Titration : Quantify hygroscopicity affecting solubility.

- X-ray Crystallography : Resolve structural ambiguities (e.g., using SHELXL for refinement). Contradictions often arise from impurities; employ zone refining or sublimation for ultra-pure samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.